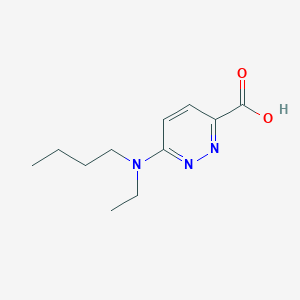6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid
CAS No.: 1184545-01-4
Cat. No.: VC3060301
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1184545-01-4 |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 6-[butyl(ethyl)amino]pyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H17N3O2/c1-3-5-8-14(4-2)10-7-6-9(11(15)16)12-13-10/h6-7H,3-5,8H2,1-2H3,(H,15,16) |
| Standard InChI Key | ZGKBABZQAIQUPE-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)C1=NN=C(C=C1)C(=O)O |
| Canonical SMILES | CCCCN(CC)C1=NN=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Physical Properties
6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid (CAS: 1184545-01-4) is characterized by a pyridazine core with a tertiary amine substituent at the 6-position and a carboxylic acid group at the 3-position. The tertiary amine contains both butyl and ethyl chains, creating an asymmetric nitrogen center that contributes to the compound's unique chemical behavior.
Table 1: Physical and Chemical Properties of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1184545-01-4 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.2716 g/mol |
| MDL Number | MFCD12152646 |
| SMILES Notation | CCCCN(c1ccc(nn1)C(=O)O)CC |
| Physical State | Solid (predicted) |
| Storage Recommendation | Sealed container, 2-8°C |
The molecular structure features several key components that influence its reactivity:
-
A pyridazine heterocyclic core containing two adjacent nitrogen atoms
-
A carboxylic acid group at the 3-position, capable of hydrogen bonding and acid-base interactions
-
A tertiary amine with butyl and ethyl substituents at the 6-position, providing lipophilicity and steric features
| Intermediate/Reagent | Role in Synthesis | Reaction Conditions |
|---|---|---|
| 6-Chloropyridazine-3-carboxylic acid | Starting material | - |
| 6-Chloropyridazine-3-carboxamide | Alternative precursor | Conversion to acid via hydrolysis |
| N-Butyl-N-ethylamine | Nucleophile for substitution | Heat, base (e.g., Hünig's base), polar solvent |
| Thionyl chloride | Activation of carboxylic acid | Reflux conditions |
Alternative Synthetic Approaches
Based on synthesis methods for similar compounds, alternative approaches might include:
-
Sequential Alkylation Strategy: Starting with 6-aminopyridazine-3-carboxylic acid, sequential alkylation with ethyl and butyl halides could be performed to obtain the tertiary amine .
-
Transition Metal-Catalyzed Coupling: Modern synthetic approaches might utilize palladium-catalyzed coupling reactions to introduce the amino substituent at the 6-position of the pyridazine ring .
Research on methyl 6-alkylamino-3-pyridazinecarboxylates provides valuable insights, as these compounds undergo similar chemical transformations. For example, the reaction of methyl 6-chloro-3-pyridazinecarboxylate with primary alkylamines produces corresponding substituted derivatives that can be further modified .
Structural Features and Reactivity
The unique structural configuration of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid influences its chemical behavior and potential applications.
Key Functional Groups
The compound contains three primary functional groups that determine its reactivity profile:
-
Pyridazine Ring: The heterocyclic core with two adjacent nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. The π-electron system can participate in π-π stacking interactions with aromatic biological targets .
-
Carboxylic Acid Group: Located at the 3-position, this group can participate in various reactions including:
-
Tertiary Amine: The butyl(ethyl)amino substituent at the 6-position contributes:
Comparative Analysis with Related Compounds
Table 3: Structural Comparison with Related Pyridazine Derivatives
| Compound | 6-Position Substituent | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|
| 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid | Tertiary amine (butyl and ethyl) | Asymmetric nitrogen center | Enhanced lipophilicity, unique steric profile |
| 6-Aminopyridazine-3-carboxylic acid | Primary amine | Simpler structure | Higher polarity, increased hydrogen bonding capacity |
| 6-Alkoxypyridazine-3-carboxylic acid | Alkoxy group | Different heteroatom linkage | Altered electronic properties and hydrogen bonding patterns |
| 6-Phenylpyridazine-3-carboxylic acid | Aromatic ring | Rigid, planar substituent | Increased π-stacking potential, different electronic profile |
These structural comparisons reveal that the butyl(ethyl)amino substituent likely confers unique properties to the compound, particularly regarding lipophilicity, membrane permeability, and target selectivity .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume